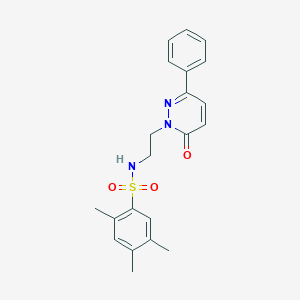
2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been a subject of interest due to their potential pharmacological activities. In the context of the compound "2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide," although not directly synthesized in the provided papers, similar compounds have been prepared through various synthetic routes. For instance, a series of benzenesulfonamides with indeno[1,2-c]pyrazol moieties were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, indicating a multi-step synthetic process involving the formation of key intermediates . Similarly, benzenesulfonamides with a thiazol moiety were synthesized, showcasing the versatility of sulfonamide chemistry .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, revealed π-π interactions and hydrogen bonding, contributing to its three-dimensional network . This suggests that the molecular structure of "2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" may also exhibit significant intermolecular interactions, potentially influencing its biological properties.
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, which are essential for their functionalization and activity. For example, the reaction of 2-(trimethylsilyl)ethyl benzenesulfenate with halides in the presence of tetrabutylammonium fluoride (TBAF) yielded phenyl sulfoxides . This demonstrates the reactivity of the sulfonamide group and its derivatives, which could be extrapolated to the compound , suggesting it may also participate in similar electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. Compounds with triazole moieties showed significant inhibition of carbonic anhydrase, and their properties were rationalized through computational and crystallographic studies . Additionally, DFT studies on benzenesulfonamide compounds with piperazine heterocycles provided insights into their molecular electrostatic potential and orbital interactions . These findings imply that "2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" may also have unique physical and chemical properties that could be studied using similar computational methods.
Applications De Recherche Scientifique
Synthesis and Biological Activity :
- Benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, demonstrating the potential of these compounds in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
- Another study focused on the synthesis of novel benzenesulfonamide derivatives with cytotoxic activity toward human cancer cell lines, indicating their potential in cancer therapy (Żołnowska et al., 2016).
Chemical Genetics and Plant Biology :
- In the realm of plant biology, specific benzenesulfonamide derivatives have been identified that induce the triple response in Arabidopsis, a plant model organism. This suggests applications in studying ethylene signaling and plant development processes (Oh et al., 2017).
Metal Complexes and Catalysis :
- Benzenesulfonamide-based compounds have been used to construct metal complexes, which exhibit diverse structural arrangements and properties such as luminescence and antibacterial activity. This highlights their utility in materials science and as potential antimicrobial agents (Feng et al., 2021).
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-13-17(3)20(14-16(15)2)28(26,27)22-11-12-24-21(25)10-9-19(23-24)18-7-5-4-6-8-18/h4-10,13-14,22H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCRFOALHFHDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B2553019.png)
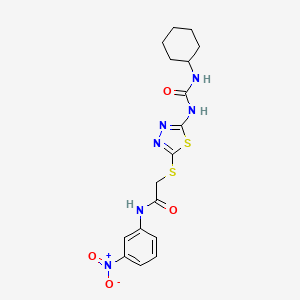
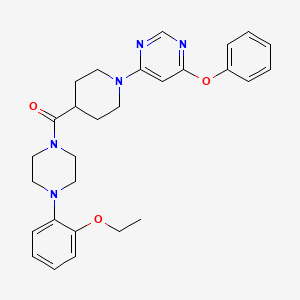
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)
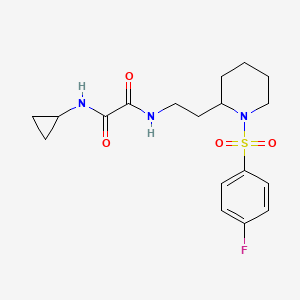
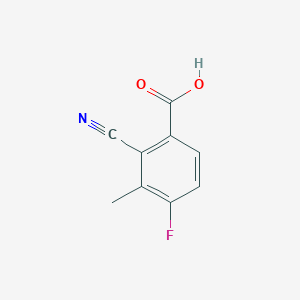
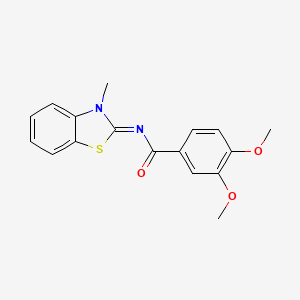
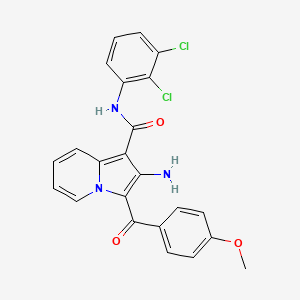
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2553033.png)
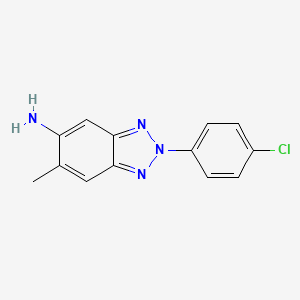
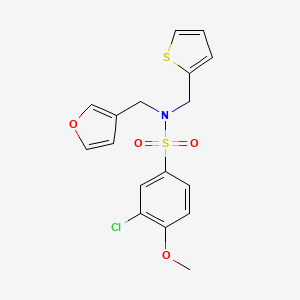
![3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2553038.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2553040.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2553041.png)